molecular formula C21H23NO5 B12976292 4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid

4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid

Cat. No.: B12976292
M. Wt: 369.4 g/mol
InChI Key: DYEKYPFKWVMVJV-OALUTQOASA-N
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Description

4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid is a complex organic compound that features a benzyloxycarbonyl group, a methoxypiperidine moiety, and a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid typically involves multiple steps:

    Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced into the molecule through a reaction involving benzyloxycarbonyl chloride and an appropriate amine under basic conditions.

    Methoxypiperidine Formation: The methoxypiperidine moiety can be synthesized by reacting a suitable piperidine derivative with methanol in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the benzyloxycarbonyl-protected piperidine with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it into a primary amine.

    Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis:

    Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites. The methoxypiperidine moiety may interact with biological receptors or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypiperidin-2-yl)benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-aminopiperidin-2-yl)benzoic acid: Contains an amino group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 4-((2S,4S)-1-((Benzyloxy)carbonyl)-4-methoxypiperidin-2-yl)benzoic acid provides unique reactivity and potential biological activity compared to its analogs with hydroxyl or amino groups. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

4-[(2S,4S)-4-methoxy-1-phenylmethoxycarbonylpiperidin-2-yl]benzoic acid

InChI

InChI=1S/C21H23NO5/c1-26-18-11-12-22(21(25)27-14-15-5-3-2-4-6-15)19(13-18)16-7-9-17(10-8-16)20(23)24/h2-10,18-19H,11-14H2,1H3,(H,23,24)/t18-,19-/m0/s1

InChI Key

DYEKYPFKWVMVJV-OALUTQOASA-N

Isomeric SMILES

CO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3

Canonical SMILES

COC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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